molecular formula C21H17ClN2O3 B2945053 N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-67-6

N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2945053
CAS No.: 946302-67-6
M. Wt: 380.83
InChI Key: RTNNYDHSKLUJAM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 4-acetylphenyl group at the N-position and a 4-chlorophenylmethyl substituent at the 1-position of the pyridine ring.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNNYDHSKLUJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: The synthesis begins with the acetylation of 4-aminophenyl using acetic anhydride to form N-(4-acetylphenyl)amine.

    Introduction of the Chlorophenylmethyl Group: The next step involves the reaction of N-(4-acetylphenyl)amine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenylmethyl group.

    Cyclization and Formation of the Dihydropyridine Ring: The final step involves the cyclization of the intermediate with ethyl acetoacetate under acidic conditions to form the dihydropyridine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Target Compound : The 4-chlorophenylmethyl group introduces moderate electronegativity and steric bulk at the 1-position, while the 4-acetylphenyl group provides a polar, hydrogen-bond-accepting moiety.
  • Compound 6d () : Features a 4-nitrophenyl group at the 5-position and a 4-nitrostyryl group at the N-position. Nitro groups enhance electron-withdrawing effects, increasing reactivity in cyclization reactions (e.g., thermal dimerization) compared to the acetyl and chloro groups in the target compound .
  • Compound : The 2-chloro-6-fluorobenzyl substituent introduces ortho-chloro and para-fluoro groups, creating a more electronegative and sterically hindered environment than the target compound’s 4-chlorophenylmethyl group. Fluorine’s high electronegativity may improve metabolic stability and lipophilicity .

Molecular Weight and Formula Comparison

Compound Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound C₂₁H₁₇ClN₂O₃ 392.83 4-acetylphenyl, 4-chlorophenylmethyl
Compound C₂₁H₁₆ClFN₂O₃ 406.82 4-acetylphenyl, 2-chloro-6-fluorobenzyl
Compound 6d C₂₀H₁₄N₄O₇ 434.35 4-nitrophenyl, 4-nitrostyryl

Key Observations :

  • The compound’s fluorine atom increases its molecular mass slightly compared to the target compound.
  • Compound 6d’s nitro groups contribute to a higher molecular mass and polarity, likely reducing membrane permeability relative to the target compound.

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is C18H16ClN2O3. The structural characteristics include:

Feature Description
Core Structure Dihydropyridine ring
Functional Groups Acetyl and chlorophenyl groups
Molecular Weight 348.79 g/mol

While the specific mechanism of action for this compound remains largely unexplored, similar compounds in the dihydropyridine class are known to modulate calcium channels. This mechanism suggests potential cardiovascular effects, including vasodilation and antihypertensive properties. The presence of the carboxamide group may also enhance interactions with biological targets, influencing pharmacodynamics.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity: Some dihydropyridine derivatives have shown effectiveness against bacterial strains, indicating potential applications in treating infections.
  • Anticancer Effects: Related compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may have similar properties.
  • Neuroprotective Effects: Certain derivatives are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

  • Anticancer Activity: A study on related dihydropyridine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer. For instance, compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer types .
  • Antimicrobial Potential: Research has indicated that certain dihydropyridine compounds possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, supporting their use in infection management .
  • Calcium Channel Modulation: Studies on the mechanism of action for similar compounds suggest they act as calcium channel blockers, which can lead to therapeutic effects in cardiovascular diseases.

Comparative Analysis Table

The following table summarizes the biological activities of related compounds:

Compound Name Biological Activity IC50 (μM) Target
Dihydropyridine AAnticancer6.2Colon Cancer HCT-116
Dihydropyridine BAntimicrobial43.4Staphylococcus aureus
Dihydropyridine CNeuroprotectiveNot specifiedNeuronal cells

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